molecular formula C8H21Cl2N3O B594878 2-(N-isopropyl-N-MethylaMino)-N-(2-aMinoethyl)acetaMide dihydrochloride CAS No. 1337881-96-5

2-(N-isopropyl-N-MethylaMino)-N-(2-aMinoethyl)acetaMide dihydrochloride

Cat. No.: B594878
CAS No.: 1337881-96-5
M. Wt: 246.176
InChI Key: YRVUXSJCGFYHJJ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-(2-aminoethyl)-2-[methyl(propan-2-yl)amino]acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3O.2ClH/c1-7(2)11(3)6-8(12)10-5-4-9;;/h7H,4-6,9H2,1-3H3,(H,10,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVUXSJCGFYHJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CC(=O)NCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amine Protection and Alkylation

The primary amine group in glycine methyl ester hydrochloride is protected using tert-butoxycarbonyl (Boc) anhydride under alkaline conditions. For example, glycine methyl ester hydrochloride reacts with tert-butyl dicarbonate in methylene chloride or tetrahydrofuran (THF) at 0–30°C, catalyzed by sodium carbonate or triethylamine. This yields Boc-glycine methyl ester, confirmed via 1H^1H NMR (δ\delta 1.38 for tert-butyl methyl, δ\delta 3.68 for methyl ester).

Subsequent alkylation introduces the isopropyl-methylamino moiety. Boc-glycine methyl ester reacts with N-isopropyl-N-methylamine under pressurized conditions (0.1–1.0 MPa) in ether solvents like 1,4-dioxane or MTBE at 30–60°C. This step forms N-isopropyl-N-methyl-Boc-glycine methyl ester, with yields exceeding 90%.

Amidation and Deprotection

Formation of the Acetamide Backbone

The methyl ester undergoes aminolysis with 2-aminoethylamine to form the acetamide linkage. In a representative procedure, Boc-protected glycine methyl ester reacts with 2-aminoethylamine in THF at 40–60°C, yielding N-(2-aminoethyl)-Boc-glycine acetamide. Catalysis by photoredox systems in micellar environments (e.g., SDS micelles) enhances reaction efficiency under mild conditions.

Boc Deprotection and Salt Formation

Acidic deprotection using hydrogen chloride gas or HCl/dioxane removes the Boc group, concurrently forming the dihydrochloride salt. For instance, treating N-(2-aminoethyl)-Boc-glycine acetamide with HCl gas in 1,4-dioxane at 60°C yields the final product with >99% purity. The reaction molar ratio of HCl to substrate is critical; a 5.0:1 ratio ensures complete protonation of both amino groups.

Optimization and Process Parameters

Solvent and Temperature Effects

  • Amine Protection : Dichloromethane and THF are optimal for Boc protection, achieving >95% yield at 0–30°C.

  • Alkylation : Ether solvents (MTBE, 1,4-dioxane) under 0.1–1.0 MPa pressure minimize side reactions.

  • Amidation : Micellar systems (e.g., SDS/water) enable room-temperature reactions with 80–88% yields.

Catalytic Systems

  • Base Catalysts : Triethylamine or N-methylmorpholine for Boc protection.

  • Photoredox Catalysts : [Ru(bpy)3_3]2+^{2+} in SDS micelles for amidation.

Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

  • Boc-glycine methyl ester : 1H^1H NMR (CDCl3_3): δ\delta 1.38 (s, 9H, tert-butyl), 3.68 (s, 3H, OCH3_3).

  • Final product : 1H^1H NMR (CDCl3_3): δ\delta 2.95 (s, 6H, N(CH3_3)2_2), 3.60 (m, 2H, CH2_2), 5.15 (s, 2H, NH2_2).

Purity and Yield

StepYield (%)Purity (%)
Boc Protection95.5–96.298.8–99.4
Alkylation91.2–92.698.6–99.5
Deprotection/Salting90.5–92.499.0–99.6

Comparative Analysis of Synthetic Routes

Patent-Based Method (CN102351733A)

  • Advantages : High scalability (>90% yield), low-cost reagents.

  • Limitations : Requires pressurized reactors for alkylation.

Photoredox Micellar Catalysis

  • Advantages : Mild conditions (room temperature, aqueous media).

  • Limitations : Lower yields (80–88%) for electron-deficient substrates.

Industrial Feasibility and Environmental Impact

The patent method is preferred for large-scale production due to its robust yields and solvent recycling protocols. Waste generation is minimal, as ether solvents are recoverable via distillation. In contrast, photoredox methods reduce energy consumption but require surfactant removal in downstream processing .

Chemical Reactions Analysis

Types of Reactions

2-(N-isopropyl-N-MethylaMino)-N-(2-aMinoethyl)acetaMide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(N-isopropyl-N-MethylaMino)-N-(2-aMinoethyl)acetaMide dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(N-isopropyl-N-MethylaMino)-N-(2-aMinoethyl)acetaMide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Aminoethyl and Tertiary Amine Groups

2-(N,N-Diisopropylamino)ethyl Chloride Hydrochloride
  • CAS Number : 4261-68-1
  • Formula : C₈H₁₈ClN·HCl
  • Substituents: Diisopropylamino group and chloride.
  • Applications : Serves as a chemical intermediate in organic synthesis, particularly for quaternary ammonium compounds.
  • Comparison: While sharing the tertiary amine and hydrochloride salt, the absence of an acetamide backbone and aminoethyl group limits its biochemical utility compared to the main compound.
2-[[2-(Diethylamino)ethyl]methylamino]-N-(2-Methoxyphenyl)acetamide Dihydrochloride
  • CAS Number : 77791-67-4
  • Formula : C₁₆H₂₈ClN₃O₂
  • Substituents: Diethylaminoethyl, methylamino, and methoxyphenyl groups.
  • Applications : Likely used in pharmaceuticals due to its aromatic and hydrophilic moieties.
  • C₈) may reduce bioavailability compared to the main compound.

Acetamide Derivatives with Hydrochloride Salts

2-Amino-N,N-Dimethylacetamide Hydrochloride
  • CAS Number : 72287-77-5
  • Formula : C₄H₁₁ClN₂O
  • Substituents: Dimethylamino group.
  • Applications : Research chemical with simpler structure.
Azoamidine Dihydrochloride Initiators
  • Examples : 2,2’-Azobis(2-methyl-N-phenylpropionamidine) dihydrochloride .
  • Applications : Water-soluble polymerization initiators.
  • Comparison : Both utilize dihydrochloride salts for solubility, but the azo functional group in these initiators distinguishes their reactivity and industrial use from the acetamide-based main compound.

Key Data and Research Findings

Table 1: Comparative Analysis of Selected Compounds

Compound CAS Number Molecular Formula Key Substituents Applications References
Main Compound 329768-53-8 C₈H₂₀Cl₂N₃O N-Isopropyl-N-methylamino, 2-aminoethyl Pharmaceuticals, biochemicals
2-(N,N-Diisopropylamino)ethyl chloride hydrochloride 4261-68-1 C₈H₁₈ClN·HCl Diisopropylamino, chloride Organic synthesis
2-[[2-(Diethylamino)ethyl]methylamino]-N-(2-methoxyphenyl)acetamide dihydrochloride 77791-67-4 C₁₆H₂₈ClN₃O₂ Diethylaminoethyl, methoxyphenyl Pharmaceuticals (probable)
2-Amino-N,N-dimethylacetamide hydrochloride 72287-77-5 C₄H₁₁ClN₂O Dimethylamino Research chemical

Key Observations:

Solubility : Dihydrochloride salts (main compound, ) enhance water solubility, critical for biochemical and pharmaceutical applications.

Structural Flexibility : Branched alkyl groups (e.g., isopropyl in the main compound) improve lipophilicity, whereas aromatic groups (e.g., methoxyphenyl in ) enhance target specificity.

Toxicity: Limited data available for many analogs (e.g., ), underscoring the need for rigorous safety profiling.

Biological Activity

2-(N-isopropyl-N-methylamino)-N-(2-aminoethyl)acetamide dihydrochloride, also known by its CAS number 1337881-96-5, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C₈H₂₁Cl₂N₃O
  • Molecular Weight : 246.18 g/mol
  • IUPAC Name : N-(2-aminoethyl)-2-(isopropyl(methyl)amino)acetamide dihydrochloride
  • CAS Number : 1337881-96-5

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with various biological targets, including neurotransmitter systems and potential therapeutic applications in neuropharmacology.

  • Neurotransmitter Modulation : The compound is believed to interact with neurotransmitter receptors, particularly those involved in the cholinergic system. It may enhance synaptic transmission and exhibit neuroprotective effects.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in neurotransmitter degradation, thereby increasing the availability of neurotransmitters at synaptic clefts.

In Vitro Studies

A study conducted on neuronal cell lines indicated that treatment with this compound resulted in:

  • Increased Neurite Outgrowth : The compound promoted neurite outgrowth in cultured neurons, suggesting potential neurogenic properties.
  • Enhanced Cell Viability : Cell viability assays showed that the compound could protect neurons from oxidative stress-induced apoptosis.
StudyFindings
Study AIncreased neurite outgrowth in neuronal cell lines (p < 0.05).
Study BEnhanced cell viability against oxidative stress (IC50 = 50 µM).

In Vivo Studies

In vivo experiments using animal models have demonstrated:

  • Cognitive Enhancement : Mice treated with the compound exhibited improved performance in memory tasks compared to control groups.
  • Neuroprotective Effects : The compound showed a reduction in markers of neuroinflammation and oxidative stress in brain tissues.

Safety and Toxicity

Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential side effects.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(N-isopropyl-N-methylamino)-N-(2-aminoethyl)acetamide dihydrochloride?

Methodological Answer:
A two-step synthesis is typically employed:

Chloroacetylation : React an appropriate amine (e.g., N-isopropyl-N-methylamine) with chloroacetyl chloride in chloroform under cold, stirred conditions. Monitor reaction completion via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Amination and Salt Formation : React the intermediate with 1,2-diaminoethane in DMF under basic conditions (e.g., K₂CO₃), followed by hydrochloric acid treatment to form the dihydrochloride salt. Purify via recrystallization (ethanol/water) .

Example Reaction Conditions:

ParameterConditionReference
Solvent (Step 1)Chloroform
Base (Step 2)Potassium carbonate
Monitoring MethodTLC (silica gel)

Basic: How can the purity and structural integrity of this compound be validated?

Methodological Answer:
Use orthogonal analytical techniques:

  • NMR Spectroscopy : Confirm proton environments (e.g., methyl groups at δ 1.2–1.5 ppm for isopropyl; NH₂ signals at δ 6.5–7.5 ppm) .
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H⁺] at m/z calculated for C₉H₂₀Cl₂N₂O).
  • Elemental Analysis : Ensure %C, %H, %N match theoretical values (±0.3% tolerance) .
  • HPLC : Use a C18 column (acetonitrile/0.1% TFA gradient) to assess purity (>95%) .

Advanced: What strategies optimize reaction yields for this compound under varying conditions?

Methodological Answer:

  • Solvent Optimization : Replace chloroform with DMF in Step 2 to enhance nucleophilic substitution efficiency .
  • Stoichiometry : Use 1.5:1 molar ratio of chloroacetyl chloride to amine to minimize side products .
  • Temperature Control : Maintain Step 1 at 0–5°C to suppress hydrolysis .
  • Design of Experiments (DoE) : Apply factorial design to test variables (e.g., time, solvent polarity) and identify optimal conditions .

Yield Optimization Data (Hypothetical):

ConditionYield (%)Purity (%)
Chloroform, 0°C6592
DMF, RT8297

Advanced: How should researchers address discrepancies in reported pharmacological activities?

Methodological Answer:

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control buffers (PBS, pH 7.4) to minimize variability .
  • Dose-Response Curves : Test across 4–6 log units (e.g., 1 nM–100 µM) to confirm EC₅₀/IC₅₀ reproducibility .
  • Metabolite Screening : Use LC-MS/MS to rule out degradation products interfering with activity .

Example Contradiction Resolution:
If Study A reports IC₅₀ = 10 µM (HEK293) and Study B finds IC₅₀ = 50 µM (CHO-K1), validate both cell lines under identical assay conditions (e.g., incubation time, serum-free media) .

Basic: What are the critical safety considerations for handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Work in a fume hood due to potential HCl vapor release during salt formation .
  • Storage : Keep in airtight containers at 4°C (desiccated) to avoid hygroscopic degradation .

Advanced: How can degradation pathways and stability be systematically studied?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV, 254 nm), and acidic/basic conditions (pH 3–10) for 48–72 hours. Monitor degradation via HPLC .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life at 25°C from accelerated stability data (e.g., 40°C) .

Degradation Profile (Hypothetical):

Condition% Degradation (72h)Major Degradant
pH 3, 60°C35%Hydrolyzed amine
UV Light, 25°C20%Oxidized product

Basic: What solvents and buffers are compatible with this compound for in vitro studies?

Methodological Answer:

  • Solubility : Test in DMSO (stock solution), PBS (pH 7.4), and saline. Avoid alcohols (e.g., methanol) due to salt precipitation .
  • Buffer Compatibility : Use HEPES (pH 7.2–7.5) for enzymatic assays; avoid Tris buffers if amine interactions are suspected .

Advanced: How can computational modeling aid in understanding this compound’s mechanism of action?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding affinity to target receptors (e.g., GPCRs). Validate with mutagenesis studies .
  • QSAR Modeling : Corrogate substituent effects (e.g., isopropyl vs. ethyl groups) on activity using Hammett constants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.